

An In-depth Technical Guide on the Thermochemical Properties of 2-Allylanisole

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Compound of Interest

Compound Name: 2-Allylanisole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **2-allylanisole** (also known as 1-allyl-2-methoxybenzene). Due to a notable scarcity of direct experimental data for this specific isomer, this document outlines the established experimental and computational methodologies for determining its key thermochemical parameters: the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. For comparative purposes, available experimental data for its close isomer, 4-allylanisole (estragole), is presented. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, offering detailed protocols and a discussion of theoretical estimation approaches.

Introduction

2-Allylanisole is an organic compound with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of new pharmaceutical agents. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and for predicting its behavior in chemical reactions. These properties, including the standard enthalpy of formation ($\Delta_f H^\circ$), enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ$), and heat capacity (C_p), govern the energy changes associated with the compound's formation, phase transitions, and response to temperature changes.

Currently, there is a significant lack of publicly available experimental data on the thermochemical properties of **2-allylanisole**. This guide aims to bridge this gap by:

- Presenting the known physical properties of **2-allylanisole**.
- Providing the thermochemical data for the closely related isomer, 4-allylanisole, as a point of comparison.
- Detailing the standard experimental protocols used to determine these properties for organic liquids.
- Discussing the application of computational chemistry and group additivity methods for estimating these properties.

Physicochemical Properties of 2-Allylanisole

While extensive thermochemical data is not readily available, some fundamental physicochemical properties of **2-allylanisole** have been reported.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O
Molecular Weight	148.20 g/mol
CAS Number	3698-28-0
Appearance	Liquid
Synonyms	1-Allyl-2-methoxybenzene, o-allylanisole

Thermochemical Data

Direct experimental values for the standard enthalpy of formation, enthalpy of vaporization, and heat capacity of **2-allylanisole** are not found in readily accessible literature. However, data for its isomer, 4-allylanisole (estragole), is available and presented here for comparative analysis.

Table 1: Thermochemical Properties of Allylanisole Isomers

Property	2-Allylanisole (ortho)	4-Allylanisole (para, Estragole)[1][2]
Standard Enthalpy of Formation (gas, 298.15 K)	Data not available	Data not available
Enthalpy of Vaporization (298.15 K)	Data not available	56.3 kJ/mol (at 340 K)
Liquid Phase Heat Capacity (Cp)	Data not available	Data not available

Experimental Protocols for Thermochemical Property Determination

The following sections detail the standard experimental methodologies that would be employed to determine the thermochemical properties of **2-allylanisole**.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic liquid like **2-allylanisole** is typically determined from its enthalpy of combustion, measured using a bomb calorimeter.[3][4]

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (the "bomb"). The heat released during this exothermic reaction is absorbed by a surrounding water bath of known heat capacity. By measuring the temperature increase of the water, the heat of combustion can be calculated. Hess's Law is then applied to determine the standard enthalpy of formation from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[3]

Apparatus:

- Oxygen bomb calorimeter
- High-precision thermometer

- Analytical balance
- Pellet press (for solid samples, not applicable here)
- Ignition system

Procedure:

- Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance with a well-characterized enthalpy of combustion, such as benzoic acid.
- Sample Preparation: A known mass of liquid **2-allylanisole** is sealed in a gelatin capsule or similar container.
- Bomb Assembly: The sample is placed in the bomb, which is then sealed and filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.
- Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter.
- Ignition and Measurement: The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and then begins to cool.
- Corrections: The raw data is corrected for factors such as the heat from the ignition wire and the formation of nitric acid from any residual nitrogen.
- Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using the known standard enthalpies of formation of CO₂ and H₂O.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by several methods, including the transpiration method and Calvet-drop microcalorimetry.^{[5][6][7]}

Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the

mass loss of the sample and the volume of the gas passed, the vapor pressure of the substance at that temperature can be determined. The experiment is repeated at several temperatures, and the enthalpy of vaporization is calculated from the slope of the plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.[5]

Apparatus:

- Thermostatted saturation chamber
- Inert gas supply with flow control
- Condensation trap or analytical balance to measure mass loss
- Temperature and pressure measurement devices

Procedure:

- A sample of **2-allylanisole** is placed in the saturation chamber, which is maintained at a constant temperature.
- A controlled flow of an inert gas (e.g., nitrogen) is passed through the chamber.
- The amount of vaporized sample is determined by measuring the mass loss of the sample or by trapping and quantifying the condensed vapor.
- The vapor pressure is calculated from the amount of vaporized sample and the volume of the carrier gas.
- The procedure is repeated at different temperatures.
- The enthalpy of vaporization is determined from the slope of the Clausius-Clapeyron plot.

Principle: This method involves dropping a small, known amount of the liquid sample into the calorimeter held at a temperature above the sample's boiling point, causing it to vaporize. The heat absorbed during this endothermic process is measured directly by the calorimeter.

Apparatus:

- Calvet-type microcalorimeter
- Syringe or ampule for sample introduction

Procedure:

- The calorimeter is set to a constant temperature above the boiling point of **2-allylanisole**.
- A known mass of the liquid is introduced into the calorimeter cell.
- The heat absorbed during the vaporization is measured.
- The molar enthalpy of vaporization is calculated from the absorbed heat and the amount of sample.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid can be determined using a differential scanning calorimeter.^{[8][9][10][11][12]}

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. To determine the heat capacity, a baseline is first recorded with empty sample and reference pans. Then, a run is performed with a standard material of known heat capacity (e.g., sapphire). Finally, a run is conducted with the sample of interest. By comparing the heat flow differences between these runs, the heat capacity of the sample can be calculated.^{[10][11]}

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (to prevent vaporization)
- Standard material (e.g., sapphire)

Procedure:

- An empty sample pan and an empty reference pan are placed in the DSC, and a baseline scan is performed over the desired temperature range.
- A sapphire standard of known mass is placed in the sample pan, and a second scan is performed.
- The sapphire standard is replaced with a known mass of **2-allylanisole** in a hermetically sealed pan, and a third scan is performed.
- The specific heat capacity of the **2-allylanisole** is calculated at various temperatures by comparing the heat flow required to heat the sample with that required to heat the sapphire standard, relative to the baseline.

Computational and Theoretical Approaches

In the absence of experimental data, computational chemistry and group additivity methods provide powerful tools for estimating the thermochemical properties of molecules like **2-allylanisole**.^{[13][14][15][16][17][18]}

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum mechanical calculations, such as G3, G4, and W2-F12 theories, can be used to predict the standard enthalpy of formation in the gas phase with high accuracy.^{[6][14]} These methods involve calculating the total electronic energy of the molecule and its constituent atoms in their standard states. The enthalpy of formation is then derived from the difference in these energies, with corrections for zero-point vibrational energy and thermal effects.^{[19][20]}

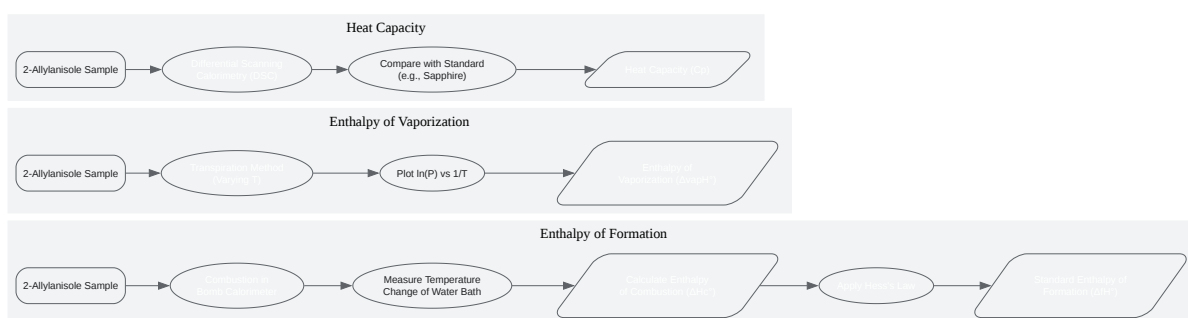
Group Additivity Methods

Benson's group additivity method is a widely used empirical approach for estimating thermochemical properties.^{[14][17]} This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. The contribution of each group is determined from experimental data for a large number of related compounds. For **2-allylanisole**, the molecule would be broken down into groups such as CB-

(O), CB-(C), CB-(H), O-(CB)(C), C-(O)(H)₂, C=C(H)₂, and C=C(H)(C), and the corresponding group values would be summed to estimate the desired thermochemical property.[15][16][21]

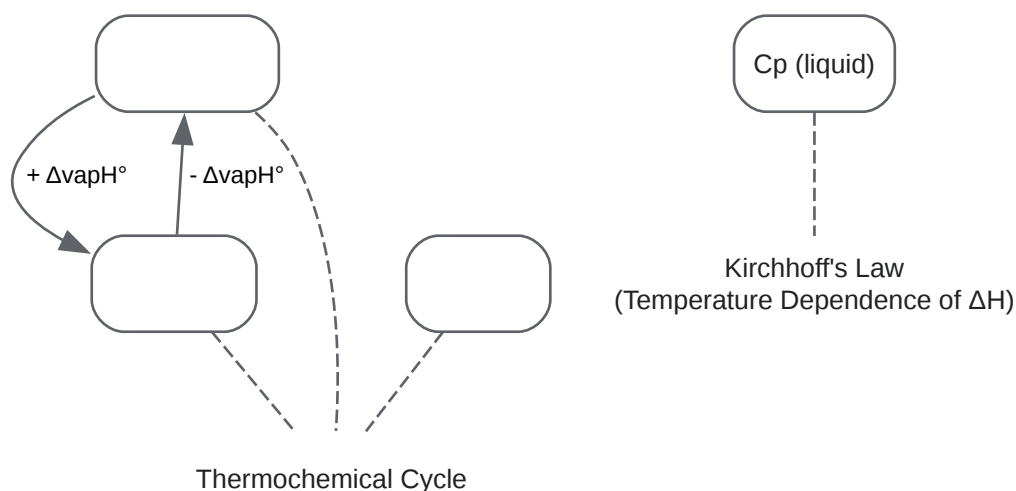
Visualizations

The following diagrams illustrate the experimental workflow for determining thermochemical properties and the logical relationship between them.



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Caption: Experimental workflows for determining the thermochemical properties of **2-allylanisole**.



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Caption: Interrelationship of key thermochemical properties of **2-allylanisole**.

Conclusion

While direct experimental thermochemical data for **2-allylanisole** remains elusive, this guide provides a robust framework for its determination and estimation. The detailed experimental protocols for combustion calorimetry, methods for enthalpy of vaporization measurement, and differential scanning calorimetry offer a clear path for future experimental work. Furthermore, the highlighted computational and theoretical approaches serve as valuable tools for obtaining reliable estimates of the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. The data for the isomer 4-allylanisole provides a useful reference point. This technical guide is intended to be a valuable resource for researchers, facilitating a deeper understanding and application of **2-allylanisole** in scientific and industrial contexts.

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